

Physical and chemical properties of 7-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methyl-1,4-diazepan-5-one

Cat. No.: B1388836

[Get Quote](#)

An In-Depth Technical Guide to **7-Methyl-1,4-diazepan-5-one**: Properties, Analysis, and Applications in Drug Development

Executive Summary

7-Methyl-1,4-diazepan-5-one is a heterocyclic compound of significant interest to the pharmaceutical industry. As a chiral building block, its primary utility lies in the stereospecific synthesis of complex active pharmaceutical ingredients (APIs). Most notably, the (R)-enantiomer of this molecule is a critical intermediate in the manufacture of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.^{[1][2]} This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthetic considerations, and analytical methodologies for **7-Methyl-1,4-diazepan-5-one**, tailored for researchers and scientists in drug development.

Introduction: The 1,4-Diazepan-5-one Scaffold

Seven-membered heterocyclic rings containing two nitrogen atoms, known as diazepines, represent a "privileged scaffold" in medicinal chemistry.^{[3][4]} This structural motif is prevalent in a wide array of biologically active compounds, including the well-known benzodiazepine class of drugs.^[4] The 1,4-diazepan-5-one core, a saturated version with a ketone functional group, offers a unique three-dimensional geometry that is conducive to specific interactions with biological targets. **7-Methyl-1,4-diazepan-5-one** embodies this scaffold, with the addition of a methyl group that introduces a chiral center, making it an invaluable asset for constructing enantiomerically pure therapeutic agents.^{[1][5]}

Core Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for its handling, formulation, and integration into synthetic workflows.

Structural and General Properties

The key identifying and physical properties of **7-Methyl-1,4-diazepan-5-one** are summarized below.

Property	Value	Source(s)
IUPAC Name	7-Methyl-1,4-diazepan-5-one	N/A
Synonyms	Hexahydro-7-methyl-5H-1,4-diazepin-5-one	[6] [7]
CAS Number	90673-37-3 (Racemate)	[6] [7]
1394957-73-3 ((R)-enantiomer)	[5]	
Molecular Formula	C ₆ H ₁₂ N ₂ O	[5] [6]
Molecular Weight	128.17 g/mol	[5] [7]
Melting Point	113-114 °C	[7]
Topological Polar Surface Area	41.1 Å ²	[7]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	2	[7]

```
graph "7_Methyl_1_4_diazepan_5_one" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
```

```
// Atom nodes
N1 [label="N", pos="0,1.2!", fontcolor="#202124"];
C2 [label="C", pos="-1.2,0.6!", fontcolor="#202124"];
C3 [label="C", pos="-1.2,-0.6!", fontcolor="#202124"];
N4 [label="N", pos="0,-1.2!", fontcolor="#202124"];
C5 [label="C", pos="1.2,-0.6!", fontcolor="#202124"];
O5 [label="O", pos="2.2,-1.0!", fontcolor="#EA4335"];
C6 [label="C", pos="1.8,0.3!", fontcolor="#202124"];
C7 [label="C*", pos="1.2,1.5!", fontcolor="#202124"];
C8 [label="C", pos="2.2,2.4!", fontcolor="#202124"];
H_N1 [label="H", pos="-0.5,1.8!", fontcolor="#5F6368"];
H_N4 [label="H", pos="-0.5,-1.8!", fontcolor="#5F6368"];
```

```
// Bonds
N1 -- C2;
C2 -- C3;
C3 -- N4;
N4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- N1;
C7 -- C8 [label="H3"];
C5 -- O5 [style=double];
N1 -- H_N1;
N4 -- H_N4;
}
```

Caption: Structure of **7-Methyl-1,4-diazepan-5-one** with chiral center (*).

Solubility and pKa Profile

- Solubility: While specific empirical data is not readily available, a qualitative assessment can be made based on the structure. The presence of two secondary amines and a polar amide

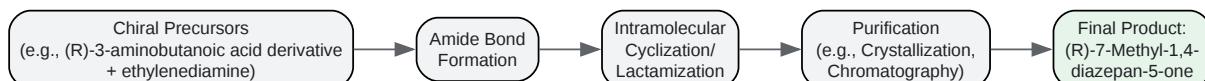
(lactam) group suggests potential solubility in polar protic solvents like water and alcohols (methanol, ethanol). However, the six-carbon aliphatic backbone may limit high aqueous solubility. It is expected to be soluble in various organic solvents. This profile is similar to related benzodiazepines, which are often soluble in chloroform and ethanol but only slightly soluble in water.^{[8][9]}

- pKa: Direct experimental pKa values are not published. However, we can predict the basicity based on the functional groups. The nitrogen atom of the amide is non-basic due to resonance delocalization of the lone pair into the carbonyl. The two secondary amine nitrogens are basic. The pKa of the conjugate acid of a typical cyclic secondary amine is around 11. Therefore, **7-Methyl-1,4-diazepan-5-one** is expected to be basic and will exist in a protonated, cationic form in acidic solutions.

Spectroscopic and Structural Characterization

Spectroscopic analysis is critical for identity confirmation and purity assessment. The following are predicted spectral characteristics based on the molecule's structure.

Technique	Expected Features
¹ H NMR	~7.0-8.0 ppm (broad s, 1H): Amide N-H. ~2.5-3.5 ppm (m): Protons on carbons adjacent to nitrogen atoms (CH ₂ and CH groups). ~3.0-3.5 ppm (m, 1H): Methine proton at C7. ~1.5-2.5 ppm (broad s, 1H): Amine N-H. ~1.2 ppm (d, 3H): Methyl protons at C7, doublet due to coupling with the C7 proton.
¹³ C NMR	~170-175 ppm: Carbonyl carbon (C5) of the amide. ~40-60 ppm: Aliphatic carbons adjacent to nitrogen atoms (C2, C3, C6, C7). ~20 ppm: Methyl carbon.
IR Spectroscopy	~3300 cm ⁻¹ (broad): N-H stretching vibrations from amine and amide. ~1650 cm ⁻¹ (strong): C=O stretching vibration of the secondary amide (lactam). ~2850-2960 cm ⁻¹ : C-H stretching of aliphatic groups.
Mass Spectrometry	[M+H] ⁺ = 129.10: Expected molecular ion peak for the protonated molecule in ESI-MS. Fragmentation may occur via cleavage of the diazepine ring.


Causality Behind Predictions: The predicted chemical shifts in NMR are based on the inductive effects of the electronegative nitrogen and oxygen atoms, which deshield adjacent protons and carbons, shifting their signals downfield. The IR absorption frequencies are characteristic of the specific vibrational modes of the N-H and C=O bonds present in the molecule.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 1,4-diazepan-5-one cores often involves the cyclization of linear precursors. A plausible route to **7-Methyl-1,4-diazepan-5-one** could involve the reaction of ethylenediamine with a derivative of 3-aminobutanoic acid or a related precursor, followed by intramolecular

cyclization to form the lactam ring. The chirality at the C7 position must be established either by using a chiral starting material or through chiral resolution of the racemic product.[1]

[Click to download full resolution via product page](#)

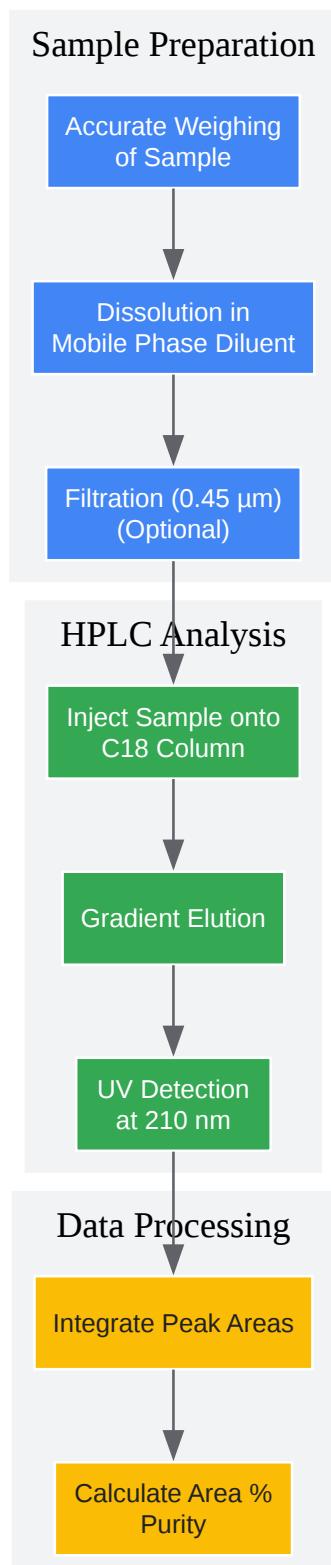
Caption: Generalized synthetic workflow for chiral 1,4-diazepan-5-ones.

Chemical Reactivity

- N-Acylation/Alkylation: The secondary amine at the N1 position is a primary site for functionalization. It can readily undergo acylation with acid chlorides or coupling with carboxylic acids to form amides, or alkylation with alkyl halides. This reactivity is exploited in its use as a synthetic intermediate.[1]
- Amide Hydrolysis: The lactam bond is stable under neutral conditions but can be hydrolyzed under harsh acidic or basic conditions, leading to the opening of the seven-membered ring.

Analytical Methodologies

Robust analytical methods are required to determine the purity, identity, and chiral excess of **7-Methyl-1,4-diazepan-5-one**. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach.

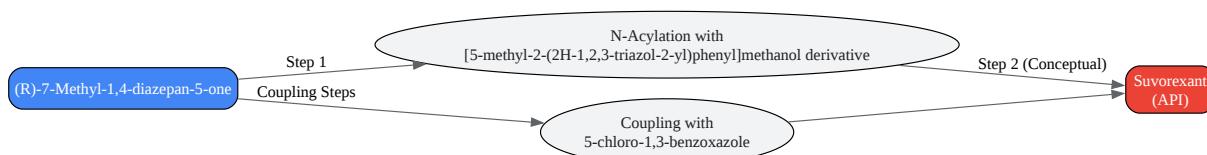

Protocol: RP-HPLC for Purity Analysis

This protocol provides a self-validating system for assessing the chemical purity of the compound.

- System Preparation:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm (chosen for detecting the amide chromophore).
- Column Temperature: 30 °C.
- Sample and Standard Preparation:
 - Standard Solution: Accurately weigh and dissolve **7-Methyl-1,4-diazepan-5-one** in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
 - Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.
- Chromatographic Run:
 - Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
 - Inject 10 µL of the sample solution.
 - Run a linear gradient elution (e.g., from 5% B to 95% B over 20 minutes).
 - Hold at 95% B for 5 minutes to elute any highly retained impurities.
 - Return to initial conditions and re-equilibrate for the next injection.
- Data Analysis:
 - Identify the peak for **7-Methyl-1,4-diazepan-5-one** by comparing its retention time to that of the standard.
 - Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks detected.

Expertise Insight: The use of a C18 column is a standard choice for moderately polar small molecules. The acidic TFA in the mobile phase ensures that the amine groups are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted.



[Click to download full resolution via product page](#)

Caption: Standard workflow for RP-HPLC purity analysis.

Applications in Drug Discovery and Development

The primary and most well-documented application of **7-Methyl-1,4-diazepan-5-one** is in the synthesis of Suvorexant.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
- 8. swgdrug.org [swgdrug.org]

- 9. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Physical and chemical properties of 7-Methyl-1,4-diazepan-5-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1388836#physical-and-chemical-properties-of-7-methyl-1-4-diazepan-5-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com